The Chemical Architecture of Octacosamicin A: A Technical Guide
The Chemical Architecture of Octacosamicin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octacosamicin A is a polyene macrolide antibiotic with significant antifungal properties. First isolated from Amycolatopsis azurea, its unique chemical structure has been a subject of interest for natural product chemists and drug developers. This technical guide provides a detailed overview of the chemical structure of Octacosamicin A, including its spectroscopic data, and outlines the experimental methodologies for its isolation and structural elucidation. Furthermore, this guide presents a visualization of its proposed biosynthetic pathway, offering insights into its natural synthesis.
Chemical Structure and Properties
Octacosamicin A is characterized by a long, linear polyene-polyol chain, which is flanked by a glycine moiety at one end and an N-hydroxyguanidine group at the other.[1][2][3] This unique combination of functional groups contributes to its biological activity. The molecular formula for Octacosamicin A is C31H52N4O9, and its IUPAC name is 2-[[(12E,14E,20E,22E)-28-[carbamimidoyl(hydroxy)amino]-2,3,5,7-tetrahydroxy-19-oxooctacosa-12,14,20,22-tetraenoyl]amino]acetic acid.
The stereochemistry of the polyol chain has been investigated using advanced NMR spectroscopic techniques. The relative configuration of the C-2/C-3 diol has been determined to be syn, based on the small coupling constant (J=2.4 Hz) between H-2 and H-3.[1] The relative configuration of the C-3/C-5/C-7 triol unit has been established as anti/anti, as determined by comparison of the 13C NMR chemical shift of C-5 (δ 63.9) with Kishi's universal NMR databases.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C31H52N4O9 | [NA] |
| Molecular Weight | 624.77 g/mol | [NA] |
| Appearance | White powder | [NA] |
| UV λmax (MeOH) | 228, 318 nm | [NA] |
| Solubility | Soluble in methanol and DMSO | [NA] |
Spectroscopic Data
The structure of Octacosamicin A was primarily elucidated using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, including COSY, HSQC, and HMBC experiments. While the complete assignment of all proton (¹H) and carbon (¹³C) NMR signals is detailed in the primary literature by Dobashi et al. (1988), this guide presents the key chemical shifts that were instrumental in defining its stereochemistry.
| Carbon Atom | ¹³C Chemical Shift (ppm) | Reference |
| C-5 | 63.9 | [1] |
| Proton Coupling | Coupling Constant (J) in Hz | Inferred Stereochemistry | Reference |
| H-2, H-3 | 2.4 | syn | [1] |
Experimental Protocols
Fermentation and Isolation
Octacosamicin A is produced by the fermentation of Amycolatopsis azurea. While the detailed fermentation conditions are outlined in the original 1988 publication, a general overview of the process is as follows:
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Fermentation: A culture of Amycolatopsis azurea is grown in a suitable nutrient medium under aerobic conditions. The production of Octacosamicin A can be elicited or enhanced by the addition of sub-inhibitory concentrations of streptomycin to the culture medium.[1][2]
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Harvesting: After a sufficient incubation period for antibiotic production, the culture broth is harvested.
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Extraction: The culture filtrate is subjected to resin adsorption chromatography to capture the crude antibiotic complex.
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Purification: The crude extract is then purified using a combination of column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure Octacosamicin A.
Structural Elucidation
The determination of the planar structure and relative stereochemistry of Octacosamicin A was achieved through a combination of spectroscopic techniques:
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Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of the compound.
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UV-Visible Spectroscopy: The characteristic polyene chromophore was identified by its absorption maxima in the UV-visible spectrum.
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Infrared (IR) Spectroscopy: IR spectroscopy was used to identify key functional groups such as hydroxyls, amides, and carbonyls.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, were employed to establish the carbon skeleton and the connectivity of the atoms. Advanced techniques like NOESY and analysis of coupling constants were used to determine the relative stereochemistry of the chiral centers.
Biosynthetic Pathway of Octacosamicin A
The biosynthesis of Octacosamicin A is orchestrated by a modular polyketide synthase (PKS) system.[1][2] The pathway utilizes an uncommon 4-guanidinobutyryl-CoA as a starter unit and incorporates a (2R)-hydroxymalonyl-CoA extender unit. The polyketide chain is assembled through a series of condensation reactions catalyzed by the PKS modules. A non-canonical terminal module, lacking a thioesterase domain, is responsible for the release of the final product through an intermolecular amidation reaction with glycine.[1][2]
Caption: Proposed biosynthetic pathway of Octacosamicin A.
Biological Activity
Octacosamicin A exhibits broad-spectrum antifungal activity. [NA] Its mechanism of action and specific cellular targets are areas of ongoing research. The unique structural features, particularly the polyene and N-hydroxyguanidine moieties, are believed to be crucial for its biological function.
Conclusion
Octacosamicin A remains a molecule of significant interest due to its potent antifungal activity and unique chemical structure. This technical guide has summarized the key aspects of its chemical architecture, the experimental approaches used for its characterization, and the current understanding of its biosynthesis. Further research into its mechanism of action and the development of synthetic analogs could lead to the discovery of new and effective antifungal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Octacosamicin A: Uncommon Starter/extender Units and Product Releasing via Intermolecular Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AI-assisted isolation of bioactive Dipyrimicins from Amycolatopsis azurea and identification of its corresponding dip biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
